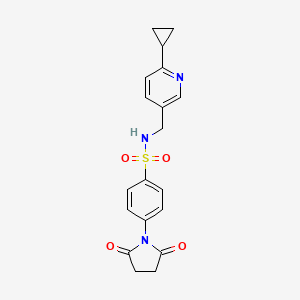
N-((6-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((6-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into distinct functional groups that contribute to its biological properties:
- Cyclopropylpyridine moiety : This group may enhance the compound's interaction with various receptors.
- Dioxopyrrolidine : Known for its role in modulating biological activity through interactions with enzymes and receptors.
- Benzenesulfonamide : This moiety is often associated with antibacterial and anticancer activities.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:
-
Antitumor Activity :
- Compounds with similar structures have shown significant antitumor effects in vitro. For instance, derivatives containing benzenesulfonamide have been tested against various cancer cell lines, demonstrating cytotoxicity and inhibition of cell proliferation .
- A study reported that certain sulfonamide derivatives exhibited IC50 values in the micromolar range against lung cancer cell lines, indicating potential for further development as anticancer agents .
-
Antimicrobial Properties :
- The benzenesulfonamide group is known for its antimicrobial activity. In vitro tests have shown that compounds with this functional group can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Specific derivatives have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, displaying promising results .
- Enzyme Inhibition :
Case Studies
Several studies provide insights into the biological activity of related compounds:
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of a series of benzenesulfonamide derivatives, including those structurally similar to this compound. The results indicated:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and MRC-5 (normal lung fibroblast).
- Results : The compound demonstrated significant cytotoxicity with an IC50 of approximately 10 µM against A549 cells in 2D culture systems, while exhibiting lower toxicity towards MRC-5 cells .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of sulfonamide derivatives:
- Testing Method : Broth microdilution method was employed to assess minimum inhibitory concentrations (MIC).
- Findings : Compounds showed effective inhibition against E. coli with MIC values ranging from 8 to 32 µg/mL, indicating strong antibacterial potential .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- DNA Interaction : Similar compounds have shown the ability to bind DNA, potentially disrupting replication or transcription processes crucial for cancer cell survival .
- Enzyme Targeting : The dioxopyrrolidine moiety may interact with specific enzymes involved in metabolic pathways critical for tumor growth or bacterial survival .
Propiedades
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-18-9-10-19(24)22(18)15-4-6-16(7-5-15)27(25,26)21-12-13-1-8-17(20-11-13)14-2-3-14/h1,4-8,11,14,21H,2-3,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZJNBSDHGKMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














